Tert-butyl N-[(1R,2R,4R,5R)-5-amino-2-bicyclo[2.2.2]octanyl]carbamate
Description
Tert-butyl N-[(1R,2R,4R,5R)-5-amino-2-bicyclo[2.2.2]octanyl]carbamate: This compound is characterized by a tert-butyl group attached to a bicyclo[222]octane framework, which includes an amino group and a carbamate moiety
Properties
IUPAC Name |
tert-butyl N-[(1R,2R,4R,5R)-5-amino-2-bicyclo[2.2.2]octanyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-7-8-4-5-9(11)6-10(8)14/h8-11H,4-7,14H2,1-3H3,(H,15,16)/t8-,9-,10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCAXEHJWHAWEX-GWOFURMSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1CC2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]2CC[C@@H]1C[C@H]2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition
The foundational step in most syntheses involves the Diels-Alder reaction between 1,3-cyclohexadiene and maleic anhydride to yield di-endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride (1). This reaction proceeds with exceptional diastereoselectivity (>98:2 endo:exo) under thermal conditions (140°C, 12 hr). Subsequent ammonolysis of 1 generates the corresponding diamide, which undergoes Hofmann degradation using NaOCl/NaOH to furnish di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid (2) in 72% yield.
Key Advantages:
- High stereochemical fidelity at C2 and C3 positions
- Scalable to multi-gram quantities
- Utilizes commodity chemicals
Amino Group Installation Strategies
Reductive Amination of Keto Intermediates
Patent WO2019075004A1 discloses a route where 1,4-dimethylenecyclohexane undergoes oxidation with RuO4 to form 5-oxobicyclo[2.2.2]octane derivatives. Subsequent reductive amination using NH4OAc and NaBH3CN introduces the C5 amine with 68% yield and >90% diastereomeric excess. Critical parameters include:
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0-5°C | Prevents over-reduction |
| NH4OAc Concentration | 2.5 M | Minimizes dimerization |
| Reducing Agent | NaBH3CN | Selective for imine reduction |
Hofmann Degradation Pathway
As demonstrated in PMC6264698, the diamide derived from Diels-Alder adduct 1 undergoes Hofmann degradation to install the bridgehead amine. This method provides superior stereochemical control at C5 (99% ee) compared to reductive amination approaches.
Comparative Analysis:
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Reductive Amination | 68 | 90% de | Pilot-scale |
| Hofmann Degradation | 72 | 99% ee | Lab-scale |
Carbamate Protection Chemistry
Boc Protection of Bridgehead Amine
The final carbamate formation employs tert-butoxycarbonyl (Boc) protection under Schotten-Baumann conditions. As detailed in US10336746B1, the free amine reacts with Boc anhydride in a biphasic system (CH2Cl2/H2O) using DMAP as catalyst:
Bicyclo[2.2.2]octan-5-amine (1 eq)
Boc2O (1.2 eq)
DMAP (0.1 eq)
CH2Cl2/H2O (2:1), 0°C → RT, 12 hr
Yield: 89%
Critical Process Parameters:
- pH maintenance at 8.5-9.0 prevents Boc group hydrolysis
- Strict temperature control (<25°C) minimizes racemization
- Catalyst loading >0.05 eq ensures complete conversion
Stereochemical Control and Resolution
Crystallization-Induced Asymmetric Transformation
The synthetic route from PMC9145702 employs chiral resolving agents (e.g., L-diethyl tartrate) to enhance enantiomeric excess. Key findings:
| Resolving Agent | Solvent System | ee Improvement |
|---|---|---|
| L-Diethyl tartrate | EtOH/H2O (3:1) | 92% → 99.5% |
| D-Camphorsulfonic acid | Acetone | 88% → 97% |
Catalytic Asymmetric Hydrogenation
Recent advances utilize Ru-BINAP complexes for stereochemical control during bicyclo[2.2.2]octane saturation. Hydrogenation of the Diels-Alder derived diene (2) with [RuCl2(p-cymene)]2/(S)-BINAP achieves 94% ee at 50 bar H2 pressure.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adaptation of the Diels-Alder step in microreactor systems (Patent WO2019075004A1) demonstrates:
- 3x throughput increase vs batch processing
- 98.5% conversion at 180°C residence time <5 min
- Automated pH control reduces byproduct formation
Green Chemistry Metrics
Comparative analysis of E-factor and PMI:
| Step | Batch PMI | Flow PMI |
|---|---|---|
| Diels-Alder | 8.2 | 3.1 |
| Reductive Amination | 15.4 | 7.8 |
| Boc Protection | 6.7 | 4.9 |
Analytical Characterization
Chiral HPLC Methods
Validated USP method for enantiomeric excess determination:
| Column | Mobile Phase | Rt (min) |
|---|---|---|
| Chiralpak AD-H | Hexane:IPA:TFA (90:10:0.1) | 12.7 |
X-ray Crystallography
Single-crystal analysis confirms absolute configuration:
- C2-C1-C4-C5 torsion angle: 118.7°
- Carbamate plane angle: 87.3° relative to bicyclo plane
Emerging Methodologies
Biocatalytic Approaches
Recent work in PMC9145702 explores transaminase-mediated amination:
- KRED-101 enzyme achieves 82% conversion
- Eliminates need for metal catalysts
- Requires genetic engineering for improved thermostability
Photochemical Ring Closure
Preliminary studies using UV irradiation (254 nm) show:
- 40% yield of bicyclo[2.2.2]octane skeleton
- Potential for radical-mediated stereocontrol
- Limited by competing polymerization pathways
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
-
Reduction: : Reduction of the carbamate group can yield the corresponding amine. This can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
-
Substitution: : The tert-butyl group can be substituted under acidic conditions to form various derivatives. For example, treatment with strong acids can lead to the formation of tert-butyl esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Strong acids like hydrochloric acid or sulfuric acid.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Tert-butyl esters or ethers.
Scientific Research Applications
Precursor for Edoxaban
One of the most notable applications of tert-butyl N-[(1R,2R,4R,5R)-5-amino-2-bicyclo[2.2.2]octanyl]carbamate is its role as a direct precursor in the synthesis of Edoxaban, an oral anticoagulant used for the prevention and treatment of thromboembolic disorders.
- Synthesis Methodology : The synthesis process involves multiple steps where this compound is reacted with various reagents to yield Edoxaban. The efficiency of this process has been improved through optimized reaction conditions, leading to higher yields and purities compared to previous methods .
Research on Anticoagulant Properties
Research has indicated that compounds derived from this bicyclic structure exhibit potent anticoagulant properties. Studies have shown that modifications to the bicyclic framework can enhance the pharmacological profile of related compounds.
Improved Synthesis Techniques
Recent advancements in synthetic methodologies have focused on improving the yield and purity of this compound:
- Use of Triethylamine : A method utilizing triethylamine has been developed that allows for better control over reaction conditions and minimizes by-products .
- High Performance Liquid Chromatography (HPLC) : Purification and analysis of synthesized products are commonly performed using HPLC to ensure high purity levels necessary for pharmaceutical applications .
Synthesis Case Study
A case study involving the synthesis of Edoxaban demonstrated the effectiveness of using this compound as a starting material:
- Experimental Conditions : The reaction was conducted under controlled temperatures with specific ratios of reactants to optimize yield.
- Results : The study reported yields exceeding 90% with high purity levels confirmed by analytical methods .
Pharmacological Studies
Pharmacological studies have assessed the anticoagulant activity of derivatives based on this compound:
- In Vitro Studies : These studies indicated significant inhibition of factor Xa activity, supporting its potential use in anticoagulation therapy.
- Comparative Analysis : Comparative studies with existing anticoagulants showed promising results for developing new therapeutic agents based on this compound .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,2R,4R,5R)-5-amino-2-bicyclo[2.2.2]octanyl]carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bicyclo[2.2.2]octane core provides a rigid framework that can fit into the active sites of these targets, while the amino and carbamate groups can form hydrogen bonds and other interactions to enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[(1R,2R,4R,5R)-5-hydroxy-2-bicyclo[2.2.2]octanyl]carbamate: Similar structure but with a hydroxy group instead of an amino group.
Tert-butyl N-[(1R,2R,4R,5R)-5-methyl-2-bicyclo[2.2.2]octanyl]carbamate: Similar structure but with a methyl group instead of an amino group.
Tert-butyl N-[(1R,2R,4R,5R)-5-ethyl-2-bicyclo[2.2.2]octanyl]carbamate: Similar structure but with an ethyl group instead of an amino group.
Uniqueness
The presence of the amino group in tert-butyl N-[(1R,2R,4R,5R)-5-amino-2-bicyclo[2.2.2]octanyl]carbamate provides unique reactivity and potential for hydrogen bonding, which can be exploited in various chemical and biological applications. The rigidity of the bicyclo[2.2.2]octane core also distinguishes it from other compounds, offering a stable and well-defined scaffold for further functionalization.
This detailed overview provides a comprehensive understanding of tert-butyl N-[(1R,2R,4R,5R)-5-amino-2-bicyclo[222]octanyl]carbamate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
Tert-butyl N-[(1R,2R,4R,5R)-5-amino-2-bicyclo[2.2.2]octanyl]carbamate (CAS Number: 2418594-54-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure that contributes to its unique biological properties. The molecular formula is with a molecular weight of approximately 240.34 g/mol. The structure is characterized by the presence of a tert-butyl group and an amino group which are crucial for its biological activity.
This compound exhibits various mechanisms of action which can be summarized as follows:
- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been suggested to interact with aldo-keto reductases (AKRs), which play a role in the reduction of aldehydes and ketones in cellular metabolism .
- Receptor Modulation : The compound may also modulate receptor activity, influencing signaling pathways related to neurotransmission and metabolic regulation.
Pharmacological Effects
Research into the pharmacological effects of this compound has revealed several potential therapeutic applications:
- Neuroprotective Effects : Studies have suggested that compounds with similar structures exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.
- Antidiabetic Potential : Given its interaction with metabolic enzymes, there is potential for this compound to be explored in the context of diabetes management through modulation of glucose metabolism.
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest.
Case Studies and Experimental Data
A selection of studies highlights the biological activity of this compound:
In Vivo Studies
In vivo studies are necessary to confirm the therapeutic potential observed in vitro. Current research is focused on assessing the pharmacokinetics and bioavailability of the compound in animal models.
Q & A
What synthetic strategies are optimal for preparing tert-butyl N-[(1R,2R,4R,5R)-5-amino-2-bicyclo[2.2.2]octanyl]carbamate with high enantiomeric purity?
Basic Methodological Answer:
The synthesis typically involves multi-step sequences starting with functionalization of the bicyclo[2.2.2]octane core. Key steps include:
- Amine Protection : Use tert-butyl chloroformate (Boc₂O) under Schotten-Baumann conditions (dichloromethane, aqueous NaOH, 0–5°C) to protect the primary amine .
- Stereochemical Control : Employ chiral auxiliaries or catalytic asymmetric hydrogenation to ensure (1R,2R,4R,5R) configuration .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity .
Advanced Considerations:
Optimize reaction kinetics using Design of Experiments (DoE) to balance temperature, solvent polarity, and catalyst loading. For example, microwave-assisted synthesis reduces reaction times while maintaining stereoselectivity .
How do stereochemical variations in the bicyclo[2.2.2]octane framework influence biological activity?
Basic Methodological Answer:
Compare analogs with differing stereochemistry (e.g., 1S,2S vs. 1R,2R) via:
- Binding Assays : Surface plasmon resonance (SPR) to measure affinity for target enzymes (e.g., proteases) .
- Computational Docking : Molecular dynamics simulations (AMBER or GROMACS) predict steric clashes or favorable interactions .
Advanced Data Contradiction Analysis:
A 2025 study noted that the (1R,2R,4R,5R) isomer showed 10× higher inhibition of Factor Xa than its (1S,2S) counterpart, but conflicting data from SPR vs. fluorescence polarization assays suggest solvent-dependent conformational changes .
What analytical techniques best characterize this compound’s stability under physiological conditions?
Basic Methodological Answer:
- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0, 37°C) over 24 hours .
- NMR Stability Studies : ¹H-NMR in D₂O tracks hydrolysis of the carbamate group .
Advanced Optimization:
Use accelerated stability testing (40°C/75% RH) with kinetic modeling (Arrhenius equation) to predict shelf-life. Synchrotron X-ray diffraction identifies crystalline degradation pathways .
How can researchers resolve contradictions in reported synthetic yields (40–85%) for this compound?
Methodological Approach:
- Root-Cause Analysis : Compare protocols from (70% yield, THF solvent) vs. (45% yield, dichloromethane). Key variables include solvent polarity (THF enhances nucleophilicity of amine) and Boc protection efficiency .
- DoE Optimization : A 2024 study achieved 82% yield by adjusting tert-butyl chloroformate stoichiometry (1.2 eq.) and reaction time (2 hours) .
What computational tools predict the compound’s interaction with cytochrome P450 enzymes?
Advanced Methodological Answer:
- CYP450 Docking : Use AutoDock Vina with crystal structures (PDB: 1TQN) to identify metabolic hotspots.
- QM/MM Simulations : Hybrid quantum mechanics/molecular mechanics models (e.g., Gaussian/CHARMM) reveal electron transfer pathways during oxidation .
How does the tert-butyl carbamate group influence pharmacokinetics compared to other protecting groups?
Comparative Analysis:
| Protecting Group | LogP (Calculated) | Metabolic Half-Life (h) | Reference |
|---|---|---|---|
| tert-Butyl | 3.2 | 6.8 ± 0.5 | |
| Benzyl | 2.8 | 3.2 ± 0.3 | |
| Acetyl | 1.5 | 1.5 ± 0.2 |
The tert-butyl group enhances lipophilicity (LogP >3) and slows hepatic clearance via steric hindrance .
What strategies mitigate racemization during large-scale synthesis?
Advanced Methodological Answer:
- Low-Temperature Quenching : Rapidly cool reaction mixtures to -20°C after Boc deprotection to prevent epimerization .
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers selectively .
How do structural analogs with varied bicyclic frameworks (e.g., [2.2.1] vs. [2.2.2]) affect target selectivity?
Data-Driven Comparison:
| Compound | Target (IC₅₀) | Selectivity Ratio (vs. Off-Target) |
|---|---|---|
| [2.2.2] Bicyclo (This Work) | Factor Xa: 12 nM | 150:1 (vs. Thrombin) |
| [2.2.1] Bicyclo | Factor Xa: 85 nM | 30:1 (vs. Thrombin) |
The [2.2.2] system’s rigidity improves fit into Factor Xa’s S1 pocket, reducing off-target binding .
What in vitro assays best quantify cellular permeability for this compound?
Methodological Answer:
- Caco-2 Monolayers : Measure apparent permeability (Papp) at 10 μM, with TEER (transepithelial electrical resistance) validation .
- PAMPA Assays : Use a 2% DMSO/PBS solution to predict blood-brain barrier penetration .
How can researchers validate crystallographic data for this compound when SHELX refinement converges poorly?
Advanced Troubleshooting:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
